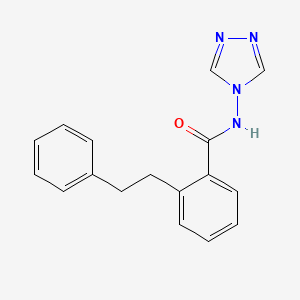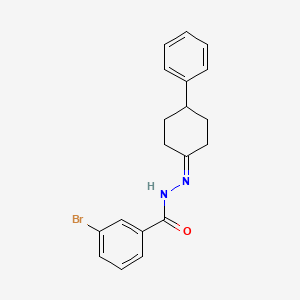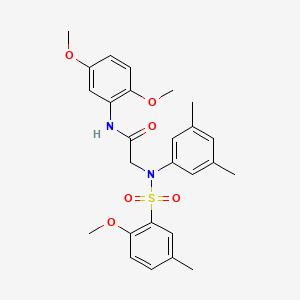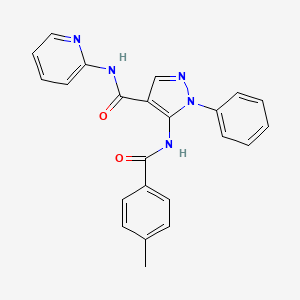![molecular formula C16H16BrFN2O3S B3603311 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3603311.png)
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide
Übersicht
Beschreibung
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide is a synthetic organic compound that features both bromine and fluorine substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine under controlled conditions to form the sulfonyl-methylamino intermediate.
Acylation reaction: The intermediate is then reacted with 4-fluorobenzylamine in the presence of a suitable acylating agent, such as acetic anhydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The sulfonyl and amide groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the sulfonyl and amide groups.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials science: The unique electronic properties of the bromine and fluorine substituents make this compound useful in the design of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and amide groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, contributing to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
4-fluorobenzylamine: Another precursor involved in the synthesis.
N-(4-bromophenyl)acetamide: A structurally related compound with similar functional groups.
Uniqueness
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide is unique due to the presence of both bromine and fluorine substituents on its aromatic rings, which impart distinct electronic properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable tool in various scientific research applications.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-20(24(22,23)15-8-4-13(17)5-9-15)11-16(21)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYUCSSZWVPTDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-bromophenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B3603232.png)
![2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B3603239.png)
![3,5-dichloro-2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3603242.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-1-naphthylbenzenesulfonamide](/img/structure/B3603256.png)
![1-{1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B3603278.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-ethylglycinamide](/img/structure/B3603309.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3603315.png)
![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3603321.png)

![4-({2-[(2-propylpentanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3603335.png)

